(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
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Overview
Description
(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.1.0]hexane core.
Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-4-chlorobutyrophenone
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid is unique due to its bicyclic structure and the presence of both a tert-butoxycarbonyl group and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
1610606-95-5 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1R,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8-/m1/s1 |
InChI Key |
SDTQQTUDFXUEEX-GJMOJQLCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O |
Origin of Product |
United States |
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